

Spectroscopic Analysis of H-D-Phe(3,4-DiCl)-OH: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **H-D-Phe(3,4-DiCI)-OH**, also known as D-3,4-Dichlorophenylalanine. This non-standard amino acid is a critical building block in the synthesis of peptide-based pharmaceuticals and is utilized in research focusing on drug discovery and biochemical applications.[1][2] This document outlines the expected spectroscopic data, detailed experimental protocols for acquiring such data, and workflows for structural confirmation.

Core Data Presentation

The following tables summarize the anticipated quantitative data from the primary spectroscopic techniques used to characterize **H-D-Phe(3,4-DiCl)-OH**. It is important to note that specific experimental values may vary slightly based on instrumentation, sample preparation, and solvent conditions. The data presented here are estimations based on the analysis of structurally similar compounds, such as phenylalanine and its halogenated derivatives.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data



¹ H NMR (Proton)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
α-СН	~ 4.0 - 4.5	Doublet of Doublets (dd)	1H
β-CH ₂	~ 3.0 - 3.5	Multiplet (m)	2H
Aromatic-H (C2-H)	~ 7.5 - 7.7	Doublet (d)	1H
Aromatic-H (C5-H)	~ 7.3 - 7.5	Doublet of Doublets (dd)	1H
Aromatic-H (C6-H)	~ 7.1 - 7.3	Doublet (d)	1H
α-NH2	Broad, variable	Singlet (s)	2H
α-СООН	Broad, variable	Singlet (s)	1H
¹³ C NMR (Carbon)		Predicted Chemical Shift (δ, ppm)	
C=O (Carboxyl)		~ 170 - 175	
C-α		~ 55 - 60	
С-β		~ 35 - 40	
C-1 (Aromatic, C-Cl)		~ 135 - 140	
C-2 (Aromatic, C-Cl)		~ 130 - 135	
C-3 (Aromatic, C-H)		~ 130 - 135	
C-4 (Aromatic, C-H)		~ 128 - 132	
C-5 (Aromatic, C-H)		~ 125 - 130	
C-6 (Aromatic, C-H)		~ 115 - 120	

Table 2: Key Infrared (IR) Absorption Bands



Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic acid)	3300 - 2500	Broad
N-H stretch (Amine)	3400 - 3200	Medium
C-H stretch (Aromatic)	3100 - 3000	Medium
C-H stretch (Aliphatic)	3000 - 2850	Medium
C=O stretch (Carboxylic acid)	1725 - 1700	Strong
C=C stretch (Aromatic)	1600 - 1450	Medium
N-H bend (Amine)	1650 - 1580	Medium
C-Cl stretch	800 - 600	Strong

Table 3: Mass Spectrometry and UV-Visible Spectroscopy Data

Technique	Parameter	Predicted Value
Mass Spectrometry	Molecular Weight	234.08 g/mol [3][4]
Exact Mass [M+H]+	~ 234.0085 Da	
Isotopic Pattern	Characteristic pattern due to two chlorine atoms	_
UV-Visible Spectroscopy	λmax	~ 260 - 280 nm
Molar Absorptivity (ε)	Dependent on concentration and solvent	

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation available.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of H-D-Phe(3,4-DiCl)-OH in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
 - Transfer the solution to a 5 mm NMR tube.
 - Ensure the sample is fully dissolved to avoid spectral artifacts.
- ¹H NMR Acquisition:
 - Place the NMR tube in the spectrometer.
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - Acquire a ¹H NMR spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is typically sufficient.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the signals and reference the spectrum (e.g., to the residual solvent peak).
- ¹³C NMR Acquisition:
 - Following ¹H NMR, acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
 - A spectral width of 200-220 ppm is generally appropriate.
 - Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):



- Grind 1-2 mg of H-D-Phe(3,4-DiCl)-OH with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[5]
- Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[5]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
 - The final spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- · Sample Preparation:
 - Prepare a dilute solution of H-D-Phe(3,4-DiCl)-OH (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
 - The sample may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Data Acquisition (Electrospray Ionization ESI):
 - Use a mass spectrometer equipped with an ESI source.
 - Optimize the source parameters (e.g., spray voltage, capillary temperature) for the analyte.
 - Acquire data in positive ion mode to observe the protonated molecule [M+H]+.
 - For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement.



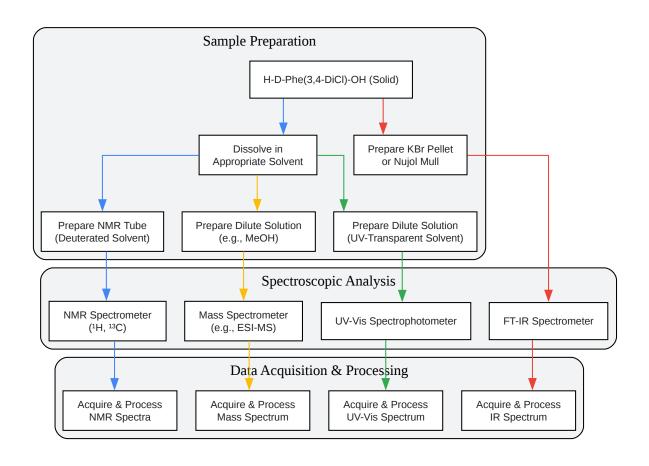
UV-Visible Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of H-D-Phe(3,4-DiCl)-OH in a UV-transparent solvent (e.g., water, ethanol, or methanol).
 - Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
 - Use quartz cuvettes for measurements in the UV region. [7][8]
- Data Acquisition:
 - Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
 - Fill a second cuvette with the sample solution.
 - Scan the sample across the desired wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of **H-D-Phe(3,4-DiCl)-OH**.

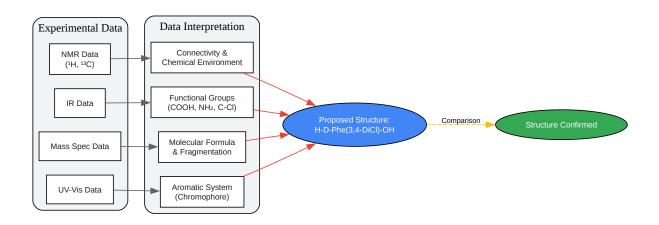




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Caption: General experimental workflow for the spectroscopic analysis of **H-D-Phe(3,4-DiCI)-OH**.





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Caption: Logical workflow for confirming the chemical structure using spectroscopic data.

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